molecular formula C13H20N2O5S2 B3943030 1-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine

1-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine

Cat. No.: B3943030
M. Wt: 348.4 g/mol
InChI Key: RCVMQEWEIPEFGJ-UHFFFAOYSA-N
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Description

1-(Ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is a bis-sulfonylated piperazine derivative characterized by two distinct sulfonyl substituents: an ethylsulfonyl group at the 1-position and a 4-methoxyphenylsulfonyl group at the 4-position of the piperazine ring.

Such structural features make this compound a candidate for therapeutic or imaging applications, particularly in oncology and neurology .

Properties

IUPAC Name

1-ethylsulfonyl-4-(4-methoxyphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O5S2/c1-3-21(16,17)14-8-10-15(11-9-14)22(18,19)13-6-4-12(20-2)5-7-13/h4-7H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVMQEWEIPEFGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced by reacting the piperazine with ethylsulfonyl chloride in the presence of a base such as triethylamine.

    Introduction of the Methoxyphenylsulfonyl Group: The methoxyphenylsulfonyl group can be introduced by reacting the intermediate compound with 4-methoxybenzenesulfonyl chloride under similar conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(Ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or sulfides.

    Substitution: The sulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

1-(Ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The activity and applications of sulfonylated piperazines are highly dependent on the nature of their substituents. Below is a comparative analysis of key analogues:

Compound Substituents Key Properties/Applications Reference
1-(Ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine 1: Ethylsulfonyl; 4: 4-Methoxyphenylsulfonyl Potential PKM2 targeting; moderate lipophilicity
[¹⁸F]DASA-23 1: 2-Fluoro-6-¹⁸F-fluorophenylsulfonyl; 4: 4-Methoxyphenylsulfonyl PET imaging of PKM2 in glioblastoma; enhanced tumor visualization
1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl] 1: Benzodioxinylsulfonyl; 4: 4-Methoxyphenylsulfonyl Improved solubility due to benzodioxin group; unexplored therapeutic potential
1-(Thiophene-2-carbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine 1: Thiophene carbonyl; 4: 4-Methoxyphenylsulfonyl Altered electronic properties; possible kinase inhibition (hypothetical)
1-(4-Tert-butyl-benzenesulfonyl)-4-[5-(4-methoxy-phenyl)-oxadiazol-2-yl] 1: 4-Tert-butylbenzenesulfonyl; 4: Oxadiazolyl-methoxyphenyl Enhanced metabolic stability; antimicrobial activity (preliminary)
Key Observations:
  • Electron-Withdrawing vs. Electron-Donating Groups: Fluorinated analogues like [¹⁸F]DASA-23 exhibit superior imaging capabilities due to enhanced target specificity for PKM2, a glycolytic enzyme overexpressed in cancers . In contrast, the ethylsulfonyl group in the target compound may offer simpler synthetic accessibility but reduced diagnostic utility.
  • Heterocyclic Modifications : The oxadiazole ring in ’s compounds improves metabolic stability, suggesting that replacing sulfonyl groups with heterocycles could optimize pharmacokinetics for therapeutic use .
  • Solubility and Binding : The benzodioxinylsulfonyl group in may enhance aqueous solubility compared to alkyl or aryl sulfonyl substituents, though biological data are lacking .
Antimicrobial Activity
  • Oxadiazole-Containing Analogues () : Exhibit antifungal and antibacterial activity, likely due to the oxadiazole moiety’s ability to disrupt microbial membranes or enzymes .
  • Target Compound: No antimicrobial data are reported, but the 4-methoxyphenyl group may confer mild antifungal properties akin to other methoxy-substituted piperazines .
Neuroactive Potential
  • Piperazine-Benzodioxin Hybrids () : Structural resemblance to serotonin receptor ligands hints at possible neuropharmacological applications, though this remains speculative .

Physicochemical Properties

Property This compound [¹⁸F]DASA-23 1-(4-Tert-butyl-benzenesulfonyl)-4-[5-(4-Methoxy-phenyl)-oxadiazol-2-yl]
Molecular Weight ~398 g/mol (estimated) ~437 g/mol ~489 g/mol
Lipophilicity (LogP) Moderate (ethylsulfonyl) High (fluorinated aryl) High (tert-butyl group)
Solubility Moderate in organic solvents Low (due to fluorine) Low (bulky tert-butyl)

Biological Activity

1-(Ethylsulfonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is a synthetic compound belonging to the piperazine class, characterized by its unique structural features that include both ethylsulfonyl and methoxyphenyl groups. These functional groups are believed to contribute significantly to the compound's biological activity, particularly in the realms of antimicrobial and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C13H18N2O4S2
  • Molecular Weight : Approximately 342.5 g/mol

The compound's structure allows for diverse interactions within biological systems, potentially influencing its reactivity and biological effects. The presence of sulfonyl and methoxy groups enhances its binding affinity towards specific molecular targets.

Research indicates that this compound may exert its biological effects through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play critical roles in metabolic pathways, thereby altering cellular functions.
  • Receptor Binding : It is hypothesized that the compound interacts with various receptors, influencing signal transduction pathways crucial for cell proliferation and survival.

Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest its effectiveness in inhibiting both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus15.625 - 62.5
Escherichia coli31.25 - 125
Pseudomonas aeruginosa62.5 - 250

The mechanism behind its antimicrobial action is believed to involve disruption of protein synthesis and inhibition of nucleic acid production, leading to bacterial cell death.

Anticancer Activity

Preliminary studies indicate potential anticancer properties, with the compound demonstrating cytotoxic effects on cancer cell lines. The following table summarizes findings from recent studies:

Cancer Cell Line IC50 (µM)
MCF-7 (Breast Cancer)10 - 20
HeLa (Cervical Cancer)15 - 30
A549 (Lung Cancer)5 - 15

These results suggest that the compound may induce apoptosis in cancer cells, although the precise mechanisms remain under investigation.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study evaluated the efficacy of various piperazine derivatives, including this compound, against clinical isolates of MRSA. Results indicated a potent bactericidal effect, outperforming standard antibiotics like ciprofloxacin.
  • Anticancer Activity Assessment :
    In vitro studies on A549 lung cancer cells demonstrated that treatment with the compound resulted in significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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